molecular formula C16H18N4O B2665894 5-butyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 912621-59-1

5-butyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2665894
CAS No.: 912621-59-1
M. Wt: 282.347
InChI Key: VORNMBHYDBWOSO-UHFFFAOYSA-N
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Description

5-butyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a chemical compound built around the pyrazolo[3,4-d]pyrimidine scaffold, a core structure recognized as a bioisostere of natural purine nucleosides. This makes it a compound of high interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors. The pyrazolo[3,4-d]pyrimidine nucleus is designed to mimic the adenine moiety of ATP, allowing it to compete for binding in the catalytic sites of various tyrosine kinases . This mechanism is fundamental to interrupting signaling pathways that drive cell proliferation, positioning this class of compounds as a promising template for anticancer agent development . The specific substitutions on the core scaffold—a butyl group at the 5-position and a p-tolyl group at the 1-position—are strategic modifications that influence the molecule's binding affinity and selectivity, potentially enabling it to interact with hydrophobic regions within kinase domains . Researchers utilize this and related compounds primarily in oncology research, with demonstrated applications in probing essential kinases such as the Epidermal Growth Factor Receptor (EGFR) and c-Src . Beyond oncology, pyrazolo[3,4-d]pyrimidine derivatives are also investigated for their potential antimicrobial properties, highlighting their versatility as a pharmacophore . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-butyl-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-3-4-9-19-11-17-15-14(16(19)21)10-18-20(15)13-7-5-12(2)6-8-13/h5-8,10-11H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORNMBHYDBWOSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, the reaction may start with the preparation of a suitable hydrazine derivative, followed by its condensation with a diketone or an aldehyde to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-butyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-butyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-butyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical properties of pyrazolopyrimidinones are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Substituents Key Properties Biological Relevance References
5-Butyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one - Butyl (position 5)
- p-Tolyl (position 1)
- High lipophilicity
- Moderate steric bulk
Potential kinase inhibition
6-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one - tert-Butyl (position 6)
- 4-Fluorophenyl (position 1)
- Enhanced electron-withdrawing effects (F)
- Increased steric hindrance
Anticancer candidates
3-Isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one - Isobutyl (position 3)
- Methyl (position 1)
- Branched alkyl chain improves metabolic stability
- Reduced aromaticity
Not reported (structural studies)
6-Mercapto-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one - Mercapto (position 6)
- m-Tolyl (position 1)
- Thiol group enables disulfide bonding
- Altered electronic density
Chelation or redox modulation
1-(3-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one - 3-Chloro-2-methylphenyl (position 1) - Halogen (Cl) enhances electrophilicity
- Steric effects from methyl
Probable enzyme inhibition

Physicochemical Properties

  • Solubility : Mercapto and chloro derivatives exhibit lower aqueous solubility due to thiol and halogen substituents, whereas the target compound’s p-tolyl group balances hydrophobicity .

Biological Activity

5-butyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C16H19N5
  • Molecular Weight : 281.36 g/mol
  • CAS Number : 172889-26-8

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

  • Cyclin-dependent Kinase (CDK) Inhibition :
    • The compound has been identified as a potent inhibitor of CDK2, which plays a crucial role in cell cycle regulation. This inhibition can lead to the suppression of tumor cell proliferation, making it a candidate for cancer therapy .
  • Apoptosis Induction :
    • Studies indicate that this compound can induce apoptosis in cancer cell lines through mechanisms involving the activation of pro-apoptotic factors and inhibition of anti-apoptotic pathways .
  • Anti-inflammatory Properties :
    • The pyrazolo[3,4-d]pyrimidine scaffold has demonstrated anti-inflammatory effects, potentially through the modulation of inflammatory cytokines and pathways .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Activity Cell Line/Model IC50 (µM) Mechanism
AntitumorA549 (lung cancer)36.12CDK2 inhibition
Apoptosis inductionVarious cancer cell linesVariesActivation of apoptotic pathways
Anti-inflammatoryIn vitro modelsNot specifiedModulation of cytokine production

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

  • CDK2 Inhibition Study :
    • A recent investigation demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine effectively inhibited CDK2 activity in vitro, leading to significant growth inhibition in various cancer cell lines .
  • Antitumor Activity Assessment :
    • In a study assessing multiple pyrazole derivatives, this compound showed promising results against A549 cells with an IC50 value indicating effective cytotoxicity .
  • Inflammation Model :
    • The compound was tested in models of inflammation where it exhibited significant reduction in inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 5-butyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one?

Answer:
The synthesis typically involves condensation reactions of 5-amino-pyrazole-4-carboxamide derivatives with aldehydes or alkylating agents. For example:

  • Acid-catalyzed condensation : Using acidic cesium salt of Preyssler nanoparticles (Cs₁₂H₂[NaP₅W₃₀O₁₁₀]) as a green nanocatalyst, which facilitates high-yield cyclization under mild conditions .
  • Alkylation : Reacting 5-amino-1-(p-tolyl)-1H-pyrazole-4-carboxamide with butylating agents (e.g., butyl halides or esters) in the presence of sodium ethoxide, followed by cyclization to form the pyrazolo[3,4-d]pyrimidinone core .
    Validation : Structural confirmation via 1^1H/13^13C NMR (e.g., δ 14.14 ppm for pyrazole NH) and mass spectrometry (HRMS for molecular ion matching) .

Basic: How is the structural characterization of this compound validated in academic research?

Answer:
A multi-technique approach is used:

  • X-ray crystallography : Monoclinic crystal systems (space group P2₁/n) with unit cell parameters (e.g., a = 4.64 Å, b = 8.08 Å) confirm molecular packing and hydrogen-bonding networks .
  • NMR spectroscopy : Distinct signals for the butyl chain (δ 0.8–1.6 ppm for CH₂/CH₃), p-tolyl aromatic protons (δ 7.2–7.5 ppm), and pyrimidinone carbonyl (δ 163 ppm in 13^13C NMR) .
  • HPLC : Purity >98% with retention time matching reference standards .

Basic: What biological activities are reported for pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives?

Answer:
This scaffold exhibits diverse pharmacological properties:

  • Anticancer activity : Derivatives inhibit tumor proliferation (e.g., 67–72% inhibition against MCF-7 and HCT-116 cancer cells) via kinase or ALDH1A subfamily targeting .
  • Antifungal activity : 6-Arylamino derivatives show 82–100% inhibition against Sclerotinia sclerotiorum at 10–50 mg/L .
  • Enzyme inhibition : Selective PDE9A inhibitors (IC₅₀ < 100 nM) with structural analogs confirmed via crystallography .

Advanced: How can researchers optimize synthetic yield and purity for this compound?

Answer:
Key strategies include:

  • Catalyst screening : Preyssler nanoparticles (Cs₁₂H₂[NaP₅W₃₀O₁₁₀]) improve reaction efficiency (yields >70%) compared to traditional bases like NaOEt .
  • Solvent selection : Water-mediated synthesis reduces side reactions, enhancing purity (e.g., 98% by HPLC) .
  • Purification : Recrystallization from ethanol/water mixtures or silica gel chromatography removes unreacted intermediates .

Advanced: How to resolve contradictions in biological activity data across derivatives?

Answer:

  • Structure-activity relationship (SAR) studies : Vary substituents (e.g., butyl vs. chlorophenyl groups) and assess IC₅₀ shifts. For example, methyl substituents enhance antifungal activity compared to benzyl groups .
  • Target validation : Use crystallography (e.g., PDE9A inhibitor cocrystal structures) or mutagenesis to confirm binding modes .
  • Dose-response assays : Validate discrepancies by testing compounds in parallel under standardized conditions (e.g., 50 mg/L for Botrytis cinerea) .

Advanced: What mechanistic insights explain the biological activity of this compound?

Answer:

  • Kinase inhibition : The pyrazolo[3,4-d]pyrimidinone core mimics ATP’s purine structure, competitively binding to kinase active sites (e.g., VEGF receptors) .
  • DNA intercalation : Planar aromatic systems (e.g., pyrimidinone) interact with DNA base pairs, inducing apoptosis in cancer cells .
  • Enzyme allosteric modulation : Derivatives like YLL545 inhibit ALDH1A via covalent modification of catalytic cysteine residues .

Advanced: How can computational modeling aid in target identification?

Answer:

  • Molecular docking : Use SHELX-refined crystal structures (e.g., PDB ID 1A1Z8) to predict binding affinities for kinase or ALDH1A targets .
  • DFT calculations : Optimize geometry for the butyl-p-tolyl substituent to evaluate steric/electronic effects on binding .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize synthesis targets .

Advanced: What analytical challenges arise in characterizing derivatives?

Answer:

  • Regioisomer discrimination : Use 1^1H-15^15N HMBC NMR to differentiate N1 vs. N2 alkylation patterns .
  • Trace impurities : LC-MS/MS detects byproducts (e.g., dealkylated intermediates) at <0.1% levels .
  • Polymorphism : Variable-temperature XRD identifies hydrate/solvate forms impacting solubility .

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